(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound "(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane" is a bicyclic amine derivative with a stereochemically defined scaffold. Its structure features a methylthio (-SMe) group at position 3 and a pyridin-3-ylsulfonyl (-SO₂-pyridinyl) moiety at position 8 of the azabicyclo[3.2.1]octane core. The stereochemistry (1R,5S) is critical for its biological activity, as minor structural deviations can drastically alter receptor binding and metabolic stability .
Synthesis typically involves multi-step protocols, including nucleophilic substitution and sulfonylation reactions under controlled conditions (e.g., GP4 method in THF/EtOH) . Analytical characterization via NMR, UPLC-MS, and HRMS confirms purity and stereochemical integrity .
Properties
IUPAC Name |
3-methylsulfanyl-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-18-12-7-10-4-5-11(8-12)15(10)19(16,17)13-3-2-6-14-9-13/h2-3,6,9-12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJQXCHNCXESCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic structure belonging to the class of azabicyclo compounds. It features a complex framework with significant potential for biological activity, particularly due to its unique functional groups: a methylthio group and a pyridin-3-ylsulfonyl moiety. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.4 g/mol . The structure is characterized by an azabicyclo[3.2.1]octane core, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2S2 |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 1798540-29-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of N-acylethanolamine acid amidase (NAAA) , an enzyme implicated in lipid metabolism and inflammatory responses. This inhibition suggests potential applications in treating metabolic disorders and inflammatory diseases.
Interaction Studies
Research indicates that the compound interacts with biological targets through various mechanisms:
- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with target proteins.
- π-stacking Interactions : The pyridine rings may engage in π-stacking interactions, enhancing binding affinity to enzymes.
Biological Activity
Several studies have demonstrated the biological activities of this compound:
-
Enzyme Inhibition :
- Inhibits N-acylethanolamine acid amidase (NAAA), leading to reduced inflammation.
- Exhibits potential as a metabolic inhibitor, impacting lipid metabolism pathways.
-
Antimicrobial Activity :
- Preliminary studies suggest possible antimicrobial properties, although further investigation is needed to confirm these effects.
Case Studies and Research Findings
Research has focused on the synthesis and biological evaluation of this compound and its analogs. For instance:
- A study demonstrated that derivatives of this compound could significantly inhibit NAAA activity at concentrations around 50 μM , indicating a promising therapeutic window for further development .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane | Naphthalene moiety instead of pyridine | Potentially similar metabolic inhibition |
| (1R,5S)-N-(phenethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane | Different aromatic substituent | Varies in enzyme inhibition potency |
| (1R,5S)-4-methylthio-N-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane | Methylthio group addition | Altered pharmacokinetic properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at positions 3 and 8 significantly impacting pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Position 3 Substituent | Position 8 Substituent | Molecular Weight (g/mol) | Key Biological/Physicochemical Properties | References |
|---|---|---|---|---|---|
| (1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane | Methylthio (-SMe) | Pyridin-3-ylsulfonyl (-SO₂-pyridin-3-yl) | 325.4* | High CNS permeability; moderate metabolic stability | [1, 3] |
| (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy) | 4-Hexylphenoxy (-O-C₆H₁₃Ph) | 3,5-Dimethylpyrazole sulfonyl | 463.5 | Enhanced analgesic activity; poor aqueous solubility | [1, 2] |
| (1R,5S)-8-Benzyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane | Methylsulfonyl (-SO₂Me) | Benzyl (-CH₂Ph) | 279.4 | Low CNS penetration; high metabolic clearance | [4] |
| (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one | Ketone (-C=O) | 2-Fluoro-4-nitrophenyl | 292.3 | Intermediate for oxazolidinone synthesis; rigid conformation | [9] |
| Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[...]carboxylate | 4-Chlorophenyl (-C₆H₄Cl) | Methyl (-Me) | 323.8 | Anticholinergic activity; ester prodrug potential | [15, 17] |
*Calculated based on molecular formula C₁₃H₁₇N₂O₂S₂.
Key Findings:
Substituent Effects on Bioactivity: Position 3: Methylthio (-SMe) and methylsulfonyl (-SO₂Me) groups enhance lipophilicity, improving blood-brain barrier penetration compared to polar groups like ketones (-C=O) . Phenoxy substituents (e.g., 4-hexylphenoxy) increase analgesic potency but reduce solubility . Position 8: Pyridin-3-ylsulfonyl groups confer balanced receptor affinity and metabolic stability, whereas benzyl or methyl substituents limit target engagement due to steric hindrance .
Stereochemical Influence :
- The (1R,5S) configuration optimizes spatial alignment with target receptors (e.g., sigma-1 or NMDA receptors). In contrast, racemic mixtures (e.g., 1R,5S) show reduced efficacy .
Pharmacokinetic Profiles :
- Compounds with pyridinylsulfonyl groups exhibit moderate plasma stability (t₁/₂ ~2–4 hours in rodents), while methylsulfonyl derivatives are rapidly cleared . Deuterated analogs (e.g., Ipratropium-D3) demonstrate improved metabolic half-lives, highlighting isotopic labeling as a strategy for pharmacokinetic optimization .
Synthetic Challenges: Sulfonylation at position 8 requires precise reaction conditions (e.g., anhydrous K₂CO₃ in DMF) to avoid byproducts . Phenoxy and pyrazole substitutions at position 3 demand regioselective coupling agents .
Notes on Contradictory Evidence
- Metabolic Stability : and conflict on the impact of sulfonyl groups. Pyridinylsulfonyl derivatives show moderate stability in , whereas methylsulfonyl analogs in are rapidly metabolized, suggesting substituent-specific cytochrome P450 interactions.
- Stereochemical Assignments : Some studies (e.g., ) use racemic mixtures without resolving enantiomers, complicating direct comparisons with enantiopure compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
